Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Overview
Description
“Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-” is a compound with the molecular formula C52H74N14O12S2 . It is a highly potent antagonist of the vasopressor response to arginine-vasopressin . The compound is also known by several other names, including d(CH2)5Tyr(Me)AVP .
Molecular Structure Analysis
The compound has a molecular weight of 1151.4 g/mol . The IUPAC name for this compound is quite complex, indicating the presence of multiple functional groups and chiral centers . Unfortunately, the generation of a 3D conformer is disallowed due to the large number of atoms and flexibility of the molecule .
Scientific Research Applications
Modified Vasopressin Peptides and Their Pharmacological Properties
Studies have explored various modified peptides of arginine vasopressin (AVP), such as those substituted with l-beta-homophenylalanine or conformationally constrained amino acids, to understand their impact on pharmacological activities. These modifications often result in decreased activities, including pressor, antidiuretic, and uterotonic activities, and in some cases, the analogues demonstrated antagonist properties (Sobolewski et al., 2005); (Sobolewski et al., 2007).
Synthesis and Molecular Structure Analysis
Efforts have been made in the efficient synthesis of AVP analogues, like [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-ethyl-d-tyrosine)-4-valine-9-desglycine]arginine vasopressin, which are suitable for large-scale preparation. Additionally, Raman spectroscopy has been utilized to investigate the molecular structures and adsorption mechanisms of vasopressin analogues on colloidal silver surfaces, contributing to understanding their selective binding properties (Mendelson et al., 2009); (Podstawka et al., 2006).
Therapeutic Applications and Potential
Vasopressin and its analogues have a range of therapeutic applications, from managing enuresis to treating gastrointestinal hemorrhage, septic shock, cardiac arrest, and heart failure. The review of these applications offers insights into the physiological and pharmacological functions of vasopressin (Holt & Haspel, 2010). Additionally, arginine vasopressin's potential in treating refractory distributive shock, especially in adolescents, has been explored, highlighting its therapeutic potential in critical care settings (Tobias, 2002).
Molecular Modeling and Interaction Analysis
Molecular modeling studies have been conducted to understand the interaction of vasopressin analogs with vasopressin and oxytocin receptors, which are crucial for predicting receptor-ligand interactions and designing potentially active AVP analogs (Ślusarz et al., 2003).
Conformational Analysis of Analogues
Conformational analysis of AVP analogues, especially those with bulky thioacid residues, has been performed to understand how modifications influence binding to receptors. This includes studies on analogues with modified cyclohexyl rings, aiding in the design of effective antagonists for the pressor response (Kazmierkiewicz et al., 2009).
Clinical and Pharmacological Implications
Various clinical studies and reviews have focused on the potential of vasopressin-receptor antagonists in treating heart failure and the therapeutic applications of non-peptide arginine-vasopressin antagonists in different medical conditions (Izumi et al., 2014); (Decaux et al., 2008).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOGNOOAMQKCE-ZTYVOHGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N14O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034755 | |
Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1151.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- | |
CAS RN |
73168-24-8 | |
Record name | Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073168248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [beta -Mercapto-beta ,beta -cyclopentamethylenepropionyl1, O-me-Tyr2, Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-100273 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM269698K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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